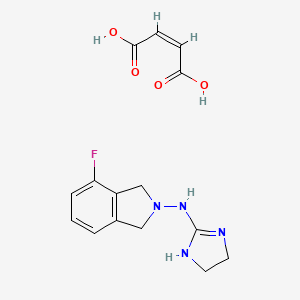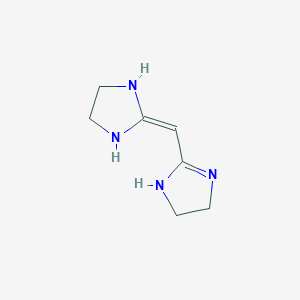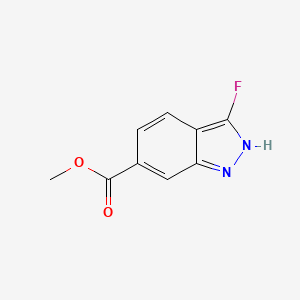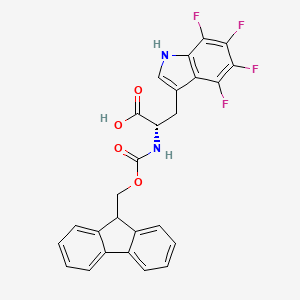
4,5-Dichloro-8-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-(trifluoromethoxy)quinoline typically involves the condensation of a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This forms an imine, which is then cyclized to form the pyridine ring by heating in mineral oil . Another common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.
化学反応の分析
Types of Reactions
4,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
4,5-Dichloro-8-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
4,8-Dichloro-6-(trifluoromethoxy)quinoline: This compound has a similar structure but differs in the position of the chlorine and trifluoromethoxy groups.
4,7-Dichloroquinoline: Another related compound with different substitution patterns on the quinoline ring.
Uniqueness
4,5-Dichloro-8-(trifluoromethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C10H4Cl2F3NO |
|---|---|
分子量 |
282.04 g/mol |
IUPAC名 |
4,5-dichloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H |
InChIキー |
CJEKHFZYWFLPEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)

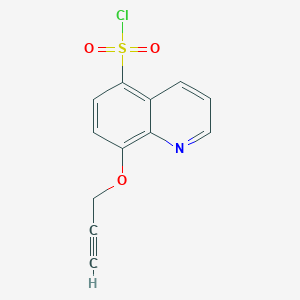

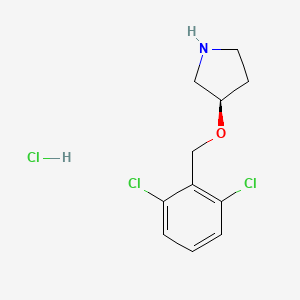
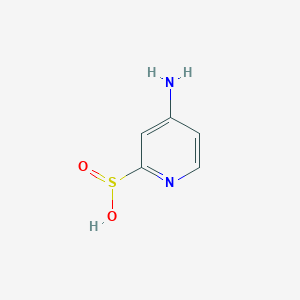
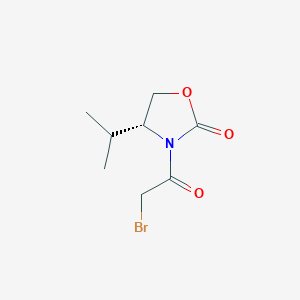
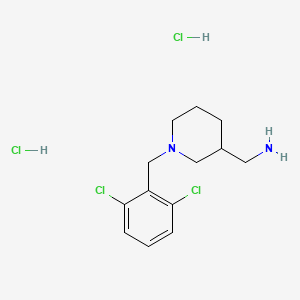
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)
